disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

Catalog No.
S900320
CAS No.
136098-01-6
M.F
C12H17NNa2O13S
M. Wt
461.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-d...

CAS Number

136098-01-6

Product Name

disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

IUPAC Name

disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

Molecular Formula

C12H17NNa2O13S

Molecular Weight

461.31 g/mol

InChI

InChI=1S/C12H19NO13S.2Na/c13-6-7(16)9(5(2-14)23-11(6)19)25-12-8(26-27(20,21)22)3(15)1-4(24-12)10(17)18;;/h1,3,5-9,11-12,14-16,19H,2,13H2,(H,17,18)(H,20,21,22);;/q;2*+1/p-2/t3-,5+,6+,7+,8+,9+,11?,12-;;/m0../s1

InChI Key

CJANENAZHRJCQT-HGOXMNNESA-L

SMILES

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)N)O)CO)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)N)O)CO)C(=O)[O-].[Na+].[Na+]

Isomeric SMILES

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)CO)C(=O)[O-].[Na+].[Na+]

Investigating Heparin-Protein Interactions

Heparin is a glycosaminoglycan with anticoagulant properties, meaning it inhibits blood clotting. It achieves this effect by binding to specific proteins like antithrombin. HD-III-H Na serves as a minimal binding domain, containing the essential structural elements required for heparin to interact with antithrombin []. Researchers can utilize HD-III-H Na to study the mechanism of action of heparin and identify new targets for developing anticoagulant drugs.

Understanding Heparin-Induced Thrombocytopenia (HIT)

HIT is a serious complication that can occur in patients receiving heparin therapy. It is caused by an immune response against a complex formed between heparin and platelets (blood clotting cells). HD-III-H Na can be used to develop and validate assays for diagnosing HIT []. By measuring the ability of a patient's blood to activate platelets in the presence of HD-III-H Na, researchers can assess the likelihood of HIT development.

Disodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound characterized by its intricate molecular structure, which includes multiple functional groups such as amino, hydroxyl, and sulfonate. Its molecular formula is C12H17NNa2O13S\text{C}_{12}\text{H}_{17}\text{N}\text{Na}_2\text{O}_{13}\text{S} with a molecular weight of approximately 461.31 g/mol. This compound is notable for its potential applications in pharmaceuticals and biochemistry due to its unique structural features that facilitate various biological interactions.

Typical of compounds containing hydroxyl and amino groups. These reactions include:

  • Acid-base reactions: The sulfonate and carboxylate groups can act as acids or bases depending on the pH of the environment.
  • Condensation reactions: The hydroxyl groups can undergo condensation reactions to form ethers or esters.
  • Redox reactions: The amino group may be involved in redox processes, particularly in biological systems where it can participate in electron transfer mechanisms.

Disodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate exhibits significant biological activity. It is believed to have roles in:

  • Antioxidant properties: The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
  • Enzyme modulation: It may act as a substrate or inhibitor for various enzymes due to its structural similarity to natural substrates.
  • Cell signaling: The compound could influence cellular signaling pathways through interactions with specific receptors or proteins.

The synthesis of disodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate typically involves:

  • Starting Materials: Utilizing naturally occurring sugars or derivatives as starting materials.
  • Protecting Groups: Applying protecting groups to specific functional sites during synthesis to prevent unwanted reactions.
  • Coupling Reactions: Employing coupling agents to facilitate the formation of glycosidic bonds between sugar moieties and amino acids.
  • Deprotection and Purification: Removing protecting groups and purifying the final product using techniques such as chromatography.

This compound has potential applications in several fields:

  • Pharmaceuticals: As a candidate for drug development targeting metabolic disorders or oxidative stress-related diseases.
  • Biotechnology: In enzyme assays or as a substrate in biochemical research due to its structural attributes.
  • Nutraceuticals: Potential use as an antioxidant supplement owing to its biological activity.

Interaction studies involving disodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate have shown:

  • Binding Affinity: Investigations into its binding affinity with various enzymes and receptors indicate potential therapeutic targets.
  • Synergistic Effects: Studies suggest that when combined with other compounds, it may enhance biological effects through synergistic mechanisms.

Disodium (2R,3R,4S)-2-[...]-6-carboxylate shares structural similarities with several other compounds:

Compound NameStructural FeaturesUnique Aspects
Disodium TartrateContains tartrate moietyUsed primarily as a food additive
Iron SucroseContains iron complexed with sucroseUsed for treating iron deficiency anemia
Disodium GlutamateContains glutamate moietyCommonly used as a flavor enhancer

While these compounds share certain functional groups or structural motifs, disodium (2R,3R,4S)-2-[...]-6-carboxylate stands out due to its specific arrangement of hydroxyl and amino functionalities that contribute to its unique biological activities and potential applications in therapeutic contexts.

Dates

Modify: 2024-04-14

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